Chlorodiphenylmethane

Catalog No.
S523518
CAS No.
90-99-3
M.F
C13H11Cl
M. Wt
202.68 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodiphenylmethane

CAS Number

90-99-3

Product Name

Chlorodiphenylmethane

IUPAC Name

[chloro(phenyl)methyl]benzene

Molecular Formula

C13H11Cl

Molecular Weight

202.68 g/mol

InChI

InChI=1S/C13H11Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H

InChI Key

ZDVDCDLBOLSVGM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)Cl

Solubility

Soluble in DMSO

Synonyms

Chlorodiphenylmethane; AI3-11230; AI3 11230; AI311230

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)Cl

Description

The exact mass of the compound Chlorodiphenylmethane is 202.0549 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76584. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Precursor for Organic Synthesis

One area of exploration involves Chlorodiphenylmethane as a starting material for the synthesis of more complex organic molecules. The presence of a reactive chlorine atom and two phenyl groups makes it a candidate for various organic transformations. For instance, a study published in the journal ResearchGate investigated the ability of Gallium/Nitrogen Lewis pairs to remove the chloride group from Chlorodiphenylmethane, forming diphenylcarbene as an intermediate. This intermediate can then participate in further reactions to create various organic products [].

Research on Chemical Reactions

Another research area involves using Chlorodiphenylmethane to study specific chemical reactions. For example, a scientific paper referenced on GlpBio explores the dehydrochlorination reaction (removal of a hydrogen and chlorine atom) using Chlorodiphenylmethane in the presence of Gallium/Nitrogen Lewis pairs []. This research helps scientists understand the mechanisms and potential applications of such reactions.

Limited Availability of Research

Safety Considerations

Research involving Chlorodiphenylmethane should prioritize safety due to its potential health risks. It is classified as a corrosive and skin irritant [].

Molecular Structure Analysis

The structure of chlorodiphenylmethane consists of two phenyl rings (benzene rings) linked by a central methane group (CH4). One of the hydrogen atoms on the methane is replaced by a chlorine atom (Cl). This structure gives the molecule several key features:

  • Aromatic character: The presence of two phenyl rings contributes to the molecule's aromaticity, making it stable and resistant to certain reactions [].
  • Hydrophobic character: The non-polar nature of the aromatic rings and the carbon-chlorine bond makes chlorodiphenylmethane hydrophobic, meaning it repels water and is more soluble in organic solvents [].
  • Reactive chlorine atom: The chlorine atom is relatively reactive compared to the rest of the molecule, allowing it to participate in various chemical reactions [].

Chemical Reactions Analysis

Chlorodiphenylmethane can be involved in several chemical reactions:

  • Synthesis: One method for synthesizing chlorodiphenylmethane involves reacting diphenylmethane with chlorine gas (Cl2) in the presence of a catalyst [].

C6H5CH2C6H5 + Cl2 -> C6H5CH(Cl)C6H5 + HCl (Eq. 1) []

  • Initiator in polymerization: Chlorodiphenylmethane has been used as an initiator for the controlled radical polymerization of styrene, a process used in creating various polymers [].
  • Starting material for synthesis: The reactive chlorine atom allows chlorodiphenylmethane to serve as a starting material for the synthesis of other compounds, such as trimethylhydroquinone derivatives [].

Physical And Chemical Properties Analysis

  • Melting point: 15-17 °C []
  • Boiling point: 140 °C at 3 mmHg (pressure) []
  • Density: 1.14 g/mL at 25 °C []
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and benzene []. Insoluble in water [].

Mechanism of Action (Not Applicable)

Chlorodiphenylmethane is not known to have a specific biological function or mechanism of action within living organisms.

Chlorodiphenylmethane is classified as a hazardous material due to the following reasons:

  • Skin and eye irritant: Contact with the skin or eyes can cause irritation and inflammation [].
  • Suspected carcinogen: Limited data suggests potential carcinogenic properties, requiring careful handling [].

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

NEEDLES

XLogP3

3.9

Exact Mass

202.0549

Boiling Point

173 °C @ 19 MM HG

Density

1.1398 @ 20 °C/4 °C

Appearance

Solid powder

Melting Point

20.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CN9N9AYV4B

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (14.04%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (75.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (77.19%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (10.53%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

90-99-3

Wikipedia

Chlorodiphenylmethane

General Manufacturing Information

Benzene, 1,1'-(chloromethylene)bis-: ACTIVE

Dates

Modify: 2023-08-15

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